molecular formula C6H11Br2N3S B15249925 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide

Cat. No.: B15249925
M. Wt: 317.05 g/mol
InChI Key: OZDFRXNCLHLCNX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide is a chemical compound that belongs to the class of thiazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a thioamide in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
  • Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride
  • tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Uniqueness

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide is unique due to its specific structural features and the presence of the dihydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H11Br2N3S

Molecular Weight

317.05 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridin-2-amine;dihydrobromide

InChI

InChI=1S/C6H9N3S.2BrH/c7-6-9-4-3-8-2-1-5(4)10-6;;/h8H,1-3H2,(H2,7,9);2*1H

InChI Key

OZDFRXNCLHLCNX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1SC(=N2)N.Br.Br

Origin of Product

United States

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